Product packaging for SPT14 protein(Cat. No.:CAS No. 146834-60-8)

SPT14 protein

Cat. No.: B1176168
CAS No.: 146834-60-8
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Description

The SPT14 protein is a phosphatidylinositol N-acetylglucosaminyltransferase and the catalytic subunit of the UDP-glycosyltransferase (GPI-GnT) complex . This enzyme initiates the first step in the glycosylphosphatidylinositol (GPI) anchor biosynthetic pathway by transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI . GPI anchors are essential for covalently linking numerous proteins to the fungal cell wall and plasma membrane, making this pathway critical for fungal cell wall integrity and viability . Due to its essential role and the structural differences between fungal and human orthologs (SPT14 vs. PIG-A), SPT14 has been identified as a promising and selective target for novel antifungal drug development . Inhibitors of SPT14, such as the natural product jawsamycin, disrupt GPI-anchored protein biosynthesis, compromising the cell wall and exerting potent fungicidal activity . This protein is therefore a vital reagent for researchers investigating fundamental fungal biology, the GPI biosynthetic pathway, and for screening and characterizing next-generation antifungal therapeutics aimed at conquering invasive fungal infections . This product is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

146834-60-8

Molecular Formula

C14H21NO3

Synonyms

SPT14 protein

Origin of Product

United States

Molecular Identity and Classification of Spt14 Protein

Gene Identification and Nomenclature

The gene encoding the SPT14 protein is known by several names across different organisms and research contexts. In Saccharomyces cerevisiae, the budding yeast, the gene is primarily referred to as SPT14. yeastgenome.orguniprot.org It is also systematically named YPL175W. yeastgenome.orguniprot.org Historically, this gene has also been known by the aliases CWH6 and GPI3. yeastgenome.orguniprot.orgudel.edubabraham.ac.uk The CWH6 designation arose from its involvement in cell wall integrity, while GPI3 reflects its role in GPI biosynthesis. yeastgenome.orgnih.gov

In humans, the homologous gene is designated PIGA (phosphatidylinositol glycan anchor biosynthesis class A). yeastgenome.orgembopress.orgnih.govnih.govwikipedia.orggenecards.org Other aliases for the human gene include GPI3, MCAHS2, PIG-A, PNH1, and GlcNAc-PI synthesis protein. wikipedia.orggenecards.org

The use of multiple names highlights the discovery of this gene and protein through various research avenues, including those focused on transcriptional regulation (SPT), cell wall synthesis (CWH), and GPI anchor biosynthesis (GPI).

Here is a summary of the gene names and aliases:

OrganismPrimary Gene NameAliases / Other NamesSystematic Name
Saccharomyces cerevisiaeSPT14CWH6, GPI3YPL175W
Homo sapiensPIGAGPI3, MCAHS2, PIG-A, PNH1-
Plasmodium falciparumPF3D7_1032400PIGA/GPI3-
Drosophila melanogasterDmel\PIG-ACG6401-

Protein Sequence Homology and Evolutionary Conservation of this compound

The this compound exhibits significant sequence homology and is evolutionarily conserved across a wide range of eukaryotic lineages, underscoring its fundamental role in a vital cellular process. wikipedia.orgproteopedia.orgnih.gov Sequence homology implies shared ancestry, and significant similarity provides strong evidence of evolutionary relatedness. wikipedia.org

Homologs of this compound Across Eukaryotic Lineages

Homologs of SPT14, often referred to as PIG-A or GPI3 in other organisms, are found throughout the eukaryotic domain. These proteins share a common evolutionary origin and perform similar functions in GPI anchor biosynthesis. wikipedia.orgbiorxiv.org The presence of SPT14 homologs in diverse eukaryotes, from yeasts to humans and even parasites like Plasmodium falciparum, indicates that the GPI anchoring pathway is a conserved feature of eukaryotic cells. nih.govgenome.jpuniprot.orgflybase.orgsonar.ch

Examples of organisms where SPT14 homologs have been identified include:

Saccharomyces cerevisiae : SPT14 (CWH6, GPI3) yeastgenome.orguniprot.orgudel.edubabraham.ac.uk

Homo sapiens : PIGA (GPI3, PIG-A) yeastgenome.orgembopress.orgnih.govnih.govwikipedia.orggenecards.org

Plasmodium falciparum : PF3D7_1032400 (PIGA/GPI3) nih.gov

Drosophila melanogaster : Dmel\PIG-A flybase.org

Schizosaccharomyces pombe : Gpi3p nih.gov

The conservation of this protein across such varied species highlights the essential nature of GPI anchor biosynthesis for eukaryotic cell viability and function. genome.jpsonar.ch

Specific Homology to Human PIG-A Protein

The yeast this compound shows high sequence similarity to the human PIG-A protein. yeastgenome.orgembopress.orgnih.govnih.gov This strong homology indicates that they are orthologs, meaning they are genes in different species that originated by vertical descent from a single gene of the last common ancestor. wikipedia.org Research using the yeast spt14 gene has been instrumental in studying the human condition paroxysmal nocturnal hemoglobinuria (PNH), a disease linked to mutations in the PIGA gene. yeastgenome.orgembopress.orgnih.govnih.govwikipedia.orggenome.jp This is because defects in both yeast spt14 and human PIGA lead to deficiencies in GPI anchoring due to a block in the synthesis of GlcNAc-PI, the first step of GPI synthesis. embopress.orgnih.govnih.gov

Classification of this compound as a Glycosyltransferase (EC 2.4.1.198)

The this compound is classified as a glycosyltransferase, specifically with the Enzyme Commission (EC) number EC 2.4.1.198. uniprot.orgbabraham.ac.ukuniprot.orgyeastgenome.orggenome.jp Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. cazy.org

SPT14, also known as phosphatidylinositol N-acetylglucosaminyltransferase GPI3 subunit, is the UDP-GlcNAc-binding and catalytic subunit of the enzyme complex that mediates the first committed step in GPI biosynthesis. yeastgenome.orguniprot.orgnih.govebi.ac.uknih.gov This reaction involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-N-acetylglucosamine to phosphatidylinositol (PI), resulting in the formation of GlcNAc-phosphatidylinositol (GlcNAc-PI). yeastgenome.orguniprot.orgembopress.orgnih.govnih.govwikipedia.orggenome.jpnih.gov This initial step is crucial for the subsequent assembly of the GPI anchor. yeastgenome.orgembopress.orgnih.govnih.govwikipedia.orggenome.jp

The enzyme responsible for this reaction, Phosphatidylinositol N-acetylglucosaminyltransferase, is a multi-subunit complex. In yeast, it requires at least three gene products: Gpi1p, Gpi2p, and Spt14p. yeastgenome.org In mammalian cells, the complex is composed of at least five subunits: PIG-A, PIG-H, PIG-C, GPI1, and PIG-P, with PIG-A being the catalytic subunit. yeastgenome.orggenome.jp Research has confirmed that Gpi3p (SPT14) is the UDP-GlcNAc-binding and probable catalytic subunit of the yeast GlcNAc-PI synthetic complex. nih.gov

Structural Biology and Conformational Dynamics of Spt14 Protein

Primary Structure Analysis of SPT14 Protein

The human ST14 protein is composed of 855 amino acids. uniprot.org As a type II transmembrane protein, it possesses a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large extracellular region that contains multiple domains, including the C-terminal catalytic serine protease domain. researchgate.net The primary structure dictates the subsequent folding and three-dimensional conformation of the protein, which is essential for its biological function. Analysis of the primary sequence reveals specific cleavage sites that are critical for its activation. An initial cleavage occurs within the SEA domain, followed by an autocatalytic cleavage at a conserved activation site (after Arg614), which is necessary for its proteolytic activity. researchgate.net

Predicted Secondary and Tertiary Structures of this compound

The prediction of secondary and tertiary structures from the primary amino acid sequence is a fundamental aspect of structural biology. For ST14, computational methods are employed to model its complex architecture.

Secondary Structure: Secondary structure prediction algorithms, such as those available through servers like JPred4 and RaptorX, analyze the primary sequence to identify regions likely to form alpha-helices, beta-sheets, and random coils. molbiol-tools.cawikipedia.org These predictions are based on the physicochemical properties of amino acids and their propensity to adopt specific conformations. For a multi-domain protein like ST14, these predictions provide insights into the folding of individual domains.

Domains and Motifs within this compound Relevant to Catalysis

The domains identified in ST14 are:

SEA (Sea Urchin Sperm Protein, Enterokinase, and Agrin) domain: This domain undergoes an essential endoproteolytic cleavage. researchgate.netresearchgate.net

CUB (Complement C1r/C1s, Uegf, Bmp1) domains: ST14 contains two CUB domains, which are often involved in protein-protein interactions. researchgate.netnih.gov

LDLRa (Low-Density Lipoprotein Receptor class A) domains: There are four LDLRa repeats, which are cysteine-rich domains. researchgate.netnih.gov

Serine Protease domain: This C-terminal domain harbors the catalytic activity of ST14 and is responsible for its proteolytic functions. nih.govproteopedia.org

The catalytic activity resides within the serine protease domain, which contains a highly conserved catalytic triad (B1167595) of amino acids: Histidine (His656), Aspartate (Asp711), and Serine (Ser805). uniprot.orgproteopedia.org This triad, characteristic of the S1 family of peptidases, is essential for the hydrolysis of peptide bonds in substrate proteins. The active site also features a Gly-Ser oxyanion hole, which stabilizes the transition state during catalysis. proteopedia.org ST14 exhibits trypsin-like activity, preferentially cleaving substrates after arginine or lysine (B10760008) residues at the P1 position. uniprot.org

Table 1: Domain Organization of Human ST14 Protein

Domain Approximate Residue Position Key Features
Cytoplasmic Tail 1-55 N-terminal intracellular region.
Transmembrane Domain 56-76 Anchors the protein in the cell membrane.
SEA Domain 86-201 Site of initial proteolytic cleavage.
CUB Domain 1 214-334 Involved in protein-protein interactions.
CUB Domain 2 340-447 Involved in protein-protein interactions.
LDLRa Domain 1 452-486 Cysteine-rich repeat.
LDLRa Domain 2 487-523 Cysteine-rich repeat.
LDLRa Domain 3 524-560 Cysteine-rich repeat.
LDLRa Domain 4 566-603 Cysteine-rich repeat.

Experimental Approaches to this compound Structural Elucidation

The high-resolution structure of proteins and their complexes is predominantly determined by experimental techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance spectroscopy.

X-ray crystallography has been instrumental in revealing the atomic details of the ST14 catalytic domain. Several crystal structures of the matriptase serine protease domain have been solved, often in complex with inhibitors. rcsb.orgrcsb.org These studies have provided a detailed view of the active site, confirming the typical conformation of a trypsin-like serine protease. proteopedia.org

Table 2: Representative X-ray Crystal Structures of ST14 (Matriptase) Catalytic Domain

PDB ID Description Resolution (Å)
1EAX Human matriptase catalytic domain in complex with benzamidine (B55565). proteopedia.org -
4ISO Crystal structure of matriptase in complex with its inhibitor HAI-1. rcsb.org 2.01

Based on the available scientific literature, there are no specific cryo-electron microscopy studies that have determined the structure of the full-length ST14 protein or its complexes. Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins, but its application to ST14 has not been reported in the searched literature.

There is no information available from the searched results regarding the use of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of the ST14 protein or its domains. While NMR is a valuable tool for studying protein structure, dynamics, and interactions in solution, its application to ST14 has not been documented in the accessible literature.

Table 3: Mentioned Compound Names

Compound Name
Suppressor of tumorigenicity 14 (ST14)
Matriptase
Benzamidine

Enzymatic Mechanisms and Substrate Specificity of Spt14 Protein

Catalytic Activity: UDP-N-acetylglucosamine Transfer to Phosphatidylinositol

The primary and essential catalytic function of the GPI-GnT complex is the initiation of glycosylphosphatidylinositol (GPI) anchor biosynthesis. This process begins with the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), to the lipid acceptor, phosphatidylinositol (PI). The reaction is catalyzed by the GPI-GnT complex and results in the formation of N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI) and uridine diphosphate (B83284) (UDP). This enzymatic step is the foundational event upon which the entire GPI anchor is subsequently assembled. The reaction can be summarized as follows:

UDP-N-acetyl-D-glucosamine + 1-phosphatidyl-1D-myo-inositol ⇌ UDP + 6-(N-acetyl-α-D-glucosaminyl)-1-phosphatidyl-1D-myo-inositol.

Substrate Recognition and Binding by the GPI-GnT Complex

The GPI-GnT complex is a sophisticated molecular machine composed of multiple subunits, each playing a role in the recognition and binding of its substrates. In humans, this complex comprises at least seven proteins: PIGA, PIGC, PIGH, PIGP, PIGQ, PIGY, and DPM2. PIGA is recognized as the catalytic subunit, directly responsible for the transferase activity.

The binding of the two substrates, the water-soluble UDP-GlcNAc and the lipid-embedded phosphatidylinositol, is a coordinated effort of the complex. The other subunits are essential for the stability and functionality of the PIGA subunit and for the proper presentation of the substrates for catalysis. For instance, PIG-P has been shown to associate with PIGA and GPI1 and is crucial for the enzyme's activity.

Research indicates that the GPI-GnT complex exhibits a degree of specificity for its phosphatidylinositol substrate. Studies have shown that the enzyme utilizes bovine PI more efficiently than soybean PI, suggesting a recognition mechanism that can distinguish between the different alkyl and/or acyl chains of the lipid. This implies that specific subunits with hydrophobic domains, such as PIG-P and PIG-C, may be involved in the recognition and binding of the PI substrate within the endoplasmic reticulum membrane.

The intricate structure of the multi-subunit complex is believed to be crucial for the precise orientation of both substrates, facilitating the nucleophilic attack of the inositol (B14025) hydroxyl group on the UDP-GlcNAc, leading to the formation of the glycosidic bond.

Kinetic Parameters of GPI-GnT Complex Activity

Detailed kinetic analysis of the complete multi-subunit GPI-GnT complex is challenging due to its membrane-bound nature and the complexity of its structure. However, studies on related enzymes provide insights into the potential kinetic parameters. For instance, a purified UDP-GlcNAc:dolichyl-phosphate GlcNAc-1-phosphate transferase, another enzyme involved in glycosylation pathways, was found to have a Michaelis constant (Km) for UDP-GlcNAc of 1 x 10-7 M and for its lipid substrate, dolichyl-phosphate, of approximately 1 x 10-6 M.

Factors Influencing GPI-GnT Activity
FactorObservationReference
Subunit CompositionPresence of DPM2 enhances activity 3-fold.
Subunit OverexpressionOverexpression of five core subunits increases activity 2- to 3-fold.

Cofactor Requirements for GPI-GnT Complex Function

The catalytic activity of the GPI-GnT complex is dependent on the presence of divalent metal cations. In vitro assays designed to measure the enzymatic activity of this complex consistently include magnesium chloride (MgCl2) and/or manganese chloride (MnCl2) in the reaction buffer. This indicates a requirement for these metal ions for the enzyme to function optimally.

A typical reaction mixture for a GPI-GnT assay includes 5 mM MgCl2 and 5 mM MnCl2. The precise role of these cations in the catalytic mechanism has not been fully elucidated for this specific enzyme complex. However, in many glycosyltransferases, divalent cations are known to play a crucial role in the binding and orientation of the nucleotide sugar substrate (UDP-GlcNAc) and in stabilizing the transition state of the reaction. It is likely that Mg2+ or Mn2+ coordinates with the phosphate (B84403) groups of UDP-GlcNAc, facilitating the departure of the UDP leaving group during the transfer of N-acetylglucosamine to phosphatidylinositol.

Cofactor Requirements for GPI-GnT Activity
CofactorTypical Concentration in AssayPutative RoleReference
Magnesium (Mg2+)5 mMStabilization and orientation of UDP-GlcNAc
Manganese (Mn2+)5 mMStabilization and orientation of UDP-GlcNAc

Cellular Localization and Trafficking of Spt14 Protein

Endoplasmic Reticulum (ER) Localization of SPT14 Protein

Multiple studies have established the primary localization of this compound to the endoplasmic reticulum. yeastgenome.orguniprot.orgthebiogrid.orgmolbiolcell.org As a catalytic subunit of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex, SPT14 is situated in the ER membrane, where the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to phosphatidylinositol takes place. yeastgenome.orguniprot.orgthebiogrid.orguniprot.orguniprot.orgcusabio.com This reaction represents the first committed step in the GPI biosynthesis pathway, underscoring the necessity of SPT14's presence in the ER for the initiation of this crucial modification.

Evidence for SPT14's ER localization comes from various experimental approaches, including genetic studies and protein localization databases. yeastgenome.orguniprot.orgthebiogrid.org Its consistent identification within the ER compartment in Saccharomyces cerevisiae reflects its dedicated role in the early stages of GPI anchor assembly.

Membrane Integration and Topology of this compound within the ER

SPT14 functions as an integral membrane protein within the ER. uniprot.orguniprot.orgcusabio.com It is characterized as a single-pass membrane protein, meaning it traverses the lipid bilayer of the ER membrane once. uniprot.orgcusabio.com This membrane integration is essential for its catalytic activity as part of the GPI-GnT complex, which is embedded in the ER membrane.

While detailed experimental data specifically on the membrane topology of SPT14 is not extensively documented in the provided sources, its classification as a single-pass membrane protein within the ER membrane complex involved in luminal GPI biosynthesis implies a specific orientation. The catalytic site responsible for transferring N-acetylglucosamine to phosphatidylinositol would likely be oriented towards the luminal side of the ER membrane, where GPI anchor assembly occurs and where phosphatidylinositol is accessible from the cytosolic leaflet and UDP-N-acetylglucosamine is available. The integration of membrane proteins like SPT14 into the ER membrane is a complex process often mediated by the translocon machinery, and proper topology is critical for their function and subsequent trafficking. nih.govnih.gov

Dynamics of this compound within Cellular Compartments

The dynamics of this compound within cellular compartments are primarily related to its function in GPI biosynthesis and its impact on the trafficking of GPI-anchored proteins. As a key enzyme in the ER-localized GPI-GnT complex, SPT14's activity directly influences the production of GPI anchors. yeastgenome.orguniprot.orgthebiogrid.org

Mutations in SPT14 have been shown to cause defects in GPI anchoring, leading to impaired release of cell wall proteins from the ER in yeast. yeastgenome.orgresearchgate.net This finding highlights a dynamic aspect of SPT14's influence: its proper function is necessary for the efficient transit of GPI-anchored proteins from the ER to downstream compartments like the Golgi apparatus and eventually the cell surface. molbiolcell.org The accumulation of cell wall protein precursors in the ER and their secretion into the growth medium in spt14 mutants, rather than proper incorporation into the cell wall, demonstrates a disruption in the normal trafficking dynamics of these proteins due to defective GPI anchoring. researchgate.net

While the protein abundance of SPT14 has been quantified in Saccharomyces cerevisiae pax-db.orgyeastgenome.org, suggesting a certain cellular concentration, the dynamic aspects of this compound itself, such as its lateral mobility within the ER membrane or its turnover rate, are not detailed in the provided information. However, its stable presence and activity within the ER membrane are critical for maintaining the flux of GPI anchor biosynthesis and the subsequent trafficking of a specific subset of proteins through the secretory pathway.

Below is a table summarizing the cellular localization of this compound based on the available data:

Cellular CompartmentEvidence Source(s)Notes
Endoplasmic Reticulum (ER) yeastgenome.orguniprot.orgthebiogrid.orgmolbiolcell.orgPrimary localization.
ER Membrane uniprot.orguniprot.orgcusabio.comIntegrated into the membrane.
Glycosylphosphatidylinositol-N-acetylglucosaminyltransferase (GPI-GnT) complex uniprot.orgthebiogrid.orguniprot.orgComponent of this multi-subunit complex.
Cytosol yeastgenome.orgAlso reported in cytosol.

Compound Names and Identifiers

Molecular Assembly and Interactions of Spt14 Protein

SPT14 Protein: A Linchpin of the GPI-GnT Complex

The this compound, also known as Phosphatidylinositol N-acetylglucosaminyltransferase subunit GPI3 in yeast (Saccharomyces cerevisiae), is an essential subunit of the GPI-GnT complex. This multi-protein enzyme, located in the endoplasmic reticulum, catalyzes the first and committed step in the biosynthesis of GPI anchors, which are vital for tethering a wide array of proteins to the cell surface. In humans, the homolog of SPT14 is the PIG-A protein.

Identification of Core Components of the GPI-GnT Complex with this compound

The GPI-GnT complex is a highly conserved enzymatic machinery across eukaryotes. In the model organism Saccharomyces cerevisiae, the complex is composed of a core set of proteins that work in concert to initiate GPI anchor synthesis. Alongside SPT14 (Gpi3p), these core components include Eri1p, Gpi1p, Gpi2p, Gpi15p, and Gpi19p.

In humans, the complex is similarly composed of several subunits, with PIG-A (the homolog of SPT14) at its heart. The other identified core components of the human GPI-GnT complex are PIG-C, PIG-H, PIG-Q, PIG-P, DPM2, and PIG-Y. The identification of these subunits has been largely achieved through genetic complementation studies and biochemical purification techniques.

Table 1: Core Components of the GPI-GnT Complex

Organism Core Subunits
Saccharomyces cerevisiae SPT14 (Gpi3p), Eri1p, Gpi1p, Gpi2p, Gpi15p, Gpi19p
Homo sapiens PIG-A, PIG-C, PIG-H, PIG-Q, PIG-P, DPM2, PIG-Y

Stoichiometry of this compound within the GPI-GnT Complex

While the constituent proteins of the GPI-GnT complex are well-established, the precise stoichiometry of these subunits within the functional enzyme remains an area of active investigation. Quantitative proteomic analyses and advanced imaging techniques are beginning to provide insights, but a definitive and universally accepted subunit count for the entire complex, including SPT14/PIG-A, has yet to be conclusively determined. The intricate nature of this membrane-bound complex presents significant challenges to these analytical approaches. Current models suggest a 1:1:1:1:1:1 ratio for the core yeast complex, but further research is required for definitive confirmation.

Inter-subunit Interactions within the this compound-Containing GPI-GnT Complex

The assembly and function of the GPI-GnT complex are dependent on a network of specific interactions between its constituent subunits. Studies utilizing techniques such as co-immunoprecipitation and yeast two-hybrid analysis have begun to map these interactions.

In the human GPI-GnT complex, the SPT14 homolog, PIG-A, has been shown to directly interact with several other subunits. For instance, PIG-Y, a small hydrophobic protein, is known to associate directly with PIG-A and is crucial for the complex's activity. PIG-P has been found to associate with both PIG-A and another subunit, GPI1. Furthermore, DPM2, a regulatory subunit, interacts with a sub-complex containing PIG-A, PIG-C, and GPI1.

In yeast, while the complete interaction map is still being elucidated, there is evidence of physical interactions between certain subunits. For example, Gpi2p and Eri1p have been suggested to physically interact with the Ras2 protein, hinting at a potential regulatory link. However, the specific direct and indirect interactions involving SPT14 (Gpi3p) with the other yeast GPI-GnT subunits require further detailed investigation to fully understand the architecture of the complex.

Table 2: Known Inter-subunit Interactions Involving SPT14/PIG-A

Protein Interacting Partner(s) Organism
PIG-A PIG-Y, PIG-P, DPM2, PIG-C, GPI1 Homo sapiens
Gpi2p Ras2 Saccharomyces cerevisiae
Eri1p Ras2 Saccharomyces cerevisiae

Interactions of this compound with Other Cellular Proteins

Beyond its well-established role within the GPI-GnT complex in the endoplasmic reticulum, evidence suggests that SPT14 may have functions that extend to other cellular compartments and processes. Notably, mutations in the spt14 gene in yeast have been linked to significant transcriptional defects. This observation strongly implies that SPT14 interacts with cellular machinery involved in gene expression.

Studies have shown that spt14 mutants exhibit altered transcription of the Ty retrotransposon and other cellular genes. wikigenes.org This suggests a potential role for SPT14 in transcriptional regulation, either through direct interaction with transcription factors and chromatin-modifying complexes or indirectly by affecting the levels of GPI-anchored proteins that may be involved in signaling pathways that influence gene expression.

However, the specific cellular proteins outside of the GPI-GnT complex with which SPT14 directly interacts to mediate these transcriptional effects remain to be definitively identified. Elucidating these interactions will be a critical step in fully understanding the multifaceted roles of this essential protein. Future research employing techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening with SPT14 as bait will be instrumental in uncovering these novel interaction partners and unraveling the full extent of SPT14's cellular functions.

Regulation of Spt14 Protein Activity and Expression

Transcriptional Regulation of the PIGM Gene

The expression of the PIGM gene is a tightly controlled process, primarily dictated by the interplay of transcription factors and specific regulatory elements within its promoter region. Research has identified the transcription factor Sp1 as a key regulator of PIGM transcription. nih.govspandidos-publications.comnih.gov The promoter of the PIGM gene contains a GC-rich box, a specific DNA sequence that serves as a binding site for Sp1. nih.govspandidos-publications.com The binding of Sp1 to this site is crucial for initiating the transcription of the PIGM gene. nih.govspandidos-publications.com

Disruptions in this regulatory mechanism can have significant pathological consequences. A specific point mutation within the PIGM promoter's GC-rich box has been shown to abrogate the binding of the Sp1 transcription factor. nih.govspandidos-publications.comnih.gov This loss of Sp1 binding leads to a significant reduction in PIGM gene transcription. nih.gov

Interestingly, the reliance on this specific Sp1 binding site for PIGM expression appears to be cell-type specific. In B cells, PIGM transcription is heavily dependent on Sp1 binding to this core promoter element. nih.govnih.gov However, in erythroid cells, Sp1 can activate PIGM transcription by binding to upstream regions of the promoter, independent of the core GC-rich box. nih.govnih.gov This differential regulation highlights the intricate and context-dependent nature of gene expression.

Further research has implicated other transcription factors in the regulation of the broader family of genes involved in GPI anchor biosynthesis, to which PIGM belongs, suggesting a complex network of transcriptional control.

Table 1: Key Elements in the Transcriptional Regulation of the PIGM Gene

Regulatory ElementTranscription FactorFunction
GC-rich box in promoterSp1Essential binding site for transcriptional activation in certain cell types. nih.govspandidos-publications.com
Upstream promoter regionsSp1Alternative binding sites for transcriptional activation in erythroid cells. nih.govnih.gov

Post-Translational Modifications of PIGM Protein

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. While specific PTMs for the human PIGM protein are not yet extensively characterized in the scientific literature, its nature as a key enzyme in a fundamental biosynthetic pathway suggests that its activity is likely modulated by such modifications.

Allosteric Regulation and Modulators of PIGM Protein Activity

Allosteric regulation, the process by which the binding of a modulator to one site on a protein influences the activity at a distant site, is a common mechanism for controlling enzyme function. This allows for rapid and reversible control of metabolic pathways in response to changing cellular conditions.

Currently, there is a lack of specific information in the scientific literature regarding the allosteric regulation of the human PIGM protein. The identification of allosteric sites and the discovery of small molecules that can modulate PIGM activity could be of significant therapeutic interest, given the role of GPI anchor deficiencies in certain diseases. Future structural and functional studies on the PIGM protein are needed to uncover potential allosteric regulatory mechanisms and identify novel modulators.

Influence of Signaling Pathways on PIGM Protein (e.g., Ras Pathway Inhibition)

Cellular signaling pathways are intricate networks that transmit information from the cell surface to the nucleus, orchestrating a wide range of cellular processes, including gene expression and metabolic activity. The Ras pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation.

While direct evidence linking the Ras pathway to the regulation of PIGM protein activity or expression is not yet established, the fundamental role of GPI anchors in tethering a multitude of signaling receptors and other proteins to the cell surface suggests potential indirect connections. Disruptions in GPI anchor biosynthesis, and therefore PIGM function, could conceivably impact the localization and function of proteins involved in the Ras and other signaling pathways. However, dedicated research is necessary to explore these potential interactions and understand how signaling networks may influence the regulation of PIGM and the broader process of GPI anchor synthesis.

Functional Significance of Spt14 Protein in Biological Processes

Essential Role of SPT14 Protein in GPI Anchor Biosynthesis

The this compound, also known as Phosphatidylinositol N-acetylglucosaminyltransferase subunit GPI3, is a crucial component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the yeast Saccharomyces cerevisiae, SPT14 functions as the catalytic subunit of the enzyme complex responsible for the initial step in the GPI anchor synthesis pathway. uniprot.org This fundamental process involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-N-acetylglucosamine to phosphatidylinositol (PI), resulting in the formation of N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI). nih.govnih.gov This reaction occurs on the cytoplasmic face of the endoplasmic reticulum and is the committed step for the entire GPI anchor assembly line. nih.gov

Mutations in the SPT14 gene lead to a deficiency in the synthesis of GlcNAc-PI, thereby disrupting the entire downstream pathway of GPI anchor production. nih.govnih.gov The this compound exhibits significant sequence homology to the human PIG-A (Phosphatidylinositol Glycan Anchor Biosynthesis Class A) protein, which performs the analogous function in mammalian cells. nih.govnih.gov Defects in the human PIG-A gene are the cause of paroxysmal nocturnal hemoglobinuria, a disorder characterized by the absence of GPI-anchored proteins on the surface of blood cells. nih.govnih.gov The functional conservation of SPT14 and PIG-A across species underscores the essential nature of this initial step in GPI anchor biosynthesis for eukaryotic life. nih.govnih.gov

ComponentFunctionOrganism
This compound Catalytic subunit for GlcNAc transfer to PISaccharomyces cerevisiae
PIG-A Protein Homologous catalytic subunit in humansHomo sapiens
UDP-GlcNAc Donor of N-acetylglucosamineEukaryotes
Phosphatidylinositol (PI) Acceptor molecule for GlcNAcEukaryotes
GlcNAc-PI Product of the initial reactionEukaryotes

Contribution of this compound to Cell Wall Biogenesis

The this compound contributes significantly to the biogenesis of the fungal cell wall, primarily through its essential role in the synthesis of GPI anchors. The fungal cell wall is a dynamic structure composed mainly of glucans, chitin, and a variety of mannoproteins, many of which are GPI-anchored proteins (GPI-CWPs). nih.govapsnet.org These GPI-CWPs are integral to maintaining cell wall integrity, morphology, and response to environmental stress. nih.govapsnet.org

The process involves the transport of GPI-anchored proteins to the plasma membrane, where some are cleaved, releasing the protein portion to be covalently linked to the cell wall's β-1,6-glucan network. nih.govnih.gov A functional this compound is a prerequisite for this entire process. In the absence of a functional SPT14, the production of GPI anchors is halted at the first step, leading to a failure to attach these anchors to cell wall proteins. nih.govnih.gov Consequently, these essential proteins are not correctly localized to the cell wall. nih.gov

Indirect Impact of this compound on Gene Expression and Transcriptional Regulation

Mutations in the SPT14 gene have been shown to have a significant, albeit indirect, impact on the expression of various genes in Saccharomyces cerevisiae. nih.govnih.gov These transcriptional defects are largely considered to be secondary consequences of the primary defect in GPI anchor biosynthesis. nih.govnih.gov The absence or reduction of GPI-anchored proteins on the cell surface can alter membrane composition and integrity, which in turn can trigger signaling pathways that lead to changes in gene expression.

Role of this compound in Ty Transposon Transcription (in Saccharomyces cerevisiae)

The SPT14 gene was originally identified as a "Suppressor of Ty" (SPT) gene. nih.govnih.gov In Saccharomyces cerevisiae, Ty retrotransposons are mobile genetic elements whose transcription is tightly regulated by the host cell. Mutations in SPT14 have been shown to affect the transcription of Ty elements. nih.gov Specifically, the SPT14 product is believed to play a role in the activation of Ty transcription. nih.gov This is in contrast to some other SPT gene products which may act as negative regulators. nih.gov The precise mechanism by which a defect in GPI anchor synthesis leads to altered Ty transcription is not fully elucidated but is thought to be an indirect effect. nih.govnih.gov

Effects of this compound on HIS4 Gene Expression (in Saccharomyces cerevisiae)

The expression of the HIS4 gene, which is involved in histidine biosynthesis, is also affected by mutations in SPT14. nih.gov Studies have demonstrated that a functional this compound is required for the full expression of HIS4. nih.govnih.gov The regulation of HIS4 is complex, involving multiple pathways. The effect of an spt14 mutation on HIS4 expression underscores the wide-ranging downstream consequences of disrupting GPI anchor synthesis, which can influence metabolic pathways through transcriptional regulation. nih.gov

Modulation of Mating Type Gene Expression by this compound (in Saccharomyces cerevisiae)

The this compound also plays a role in the regulation of genes specific to the mating type of Saccharomyces cerevisiae. nih.gov Both a- and α-specific mating type genes require SPT14 for their normal expression. nih.gov Mating in yeast involves a highly regulated process of cell-cell recognition and fusion, which depends on a variety of cell surface proteins, some of which may be GPI-anchored. The altered expression of mating-type genes in spt14 mutants is another example of the indirect transcriptional consequences stemming from the primary defect in GPI anchor biosynthesis. nih.govnih.gov

Gene/ElementEffect of spt14 MutationOrganism
Ty Transposon Altered (reduced activation of) transcriptionSaccharomyces cerevisiae
HIS4 Gene Reduced expressionSaccharomyces cerevisiae
Mating Type Genes Altered expressionSaccharomyces cerevisiae

Links between this compound Function and Sphingolipid Metabolism

There is a significant link between the function of the this compound and sphingolipid metabolism. This connection is primarily mediated through the shared biosynthetic pathways and subcellular locations of GPI anchors and sphingolipids. Both GPI anchor and sphingolipid (specifically inositolphosphoceramide in yeast) synthesis pathways originate in the endoplasmic reticulum and involve lipid precursors. nih.govnih.gov

Studies on spt14 mutant cells have revealed a downregulation of inositolphosphoceramide synthesis. nih.govnih.gov This suggests that a defect in the very first step of GPI anchor biosynthesis can have a direct impact on the production of complex sphingolipids. The proposed mechanism for this link involves the regulation of ceramide transport. The transport of very long-chain ceramides (B1148491) from the endoplasmic reticulum to the Golgi, a critical step for the synthesis of complex sphingolipids, appears to be regulated by the transport of GPI anchor molecules. nih.govresearchgate.net

Defects in different stages of GPI anchor biosynthesis can lead to varied effects on sphingolipid levels. For instance, cells with truncated GPI anchor intermediates show a decrease in very long-chain monoglycosylated ceramides (HexCer), while cells with defects in GPI anchor remodeling in the ER exhibit an increase in HexCer levels. nih.govresearchgate.net This indicates that the structure and processing of the GPI anchor itself play a role in modulating sphingolipid metabolism. nih.gov The association of GPI-anchored proteins with sphingolipid- and cholesterol-enriched membrane domains, or "lipid rafts," further highlights the intimate functional relationship between these two classes of molecules. nih.govroyalsocietypublishing.org

ConditionEffect on Sphingolipid Metabolism
spt14 mutation Downregulation of inositolphosphoceramide synthesis
Truncated GPI anchor intermediates Decrease in very long-chain Hexosylceramides (HexCer)
Defective GPI anchor remodeling in ER Increase in very long-chain Hexosylceramides (HexCer)

Phenotypic Consequences of Spt14 Protein Perturbations in Model Systems

Genetic Inactivation or Mutation of SPT14 Gene in Saccharomyces cerevisiae

Genetic alterations, including inactivation or specific mutations within the SPT14 gene in Saccharomyces cerevisiae, result in pleiotropic defects impacting fundamental cellular processes. These include primary defects in GPI anchor synthesis and downstream consequences affecting cell wall integrity and protein localization, as well as broader transcriptional changes and alterations in sphingolipid metabolism. nih.govscribd.comuni.lu

Defects in GPI Anchoring due to SPT14 Protein Dysfunction

The primary molecular defect resulting from spt14 mutations is a deficiency in the early stages of GPI anchor biosynthesis. Spt14p functions as the UDP-GlcNAc-binding and catalytic subunit of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex, which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) to phosphatidylinositol (PI). nih.govglygen.org This reaction yields GlcNAc-phosphatidylinositol (GlcNAc-PI), the first lipid intermediate in the GPI synthesis pathway. nih.govscribd.comglygen.orgnih.gov Consequently, dysfunction of Spt14p directly impairs the synthesis of GlcNAc-PI, leading to a block in the assembly of complete GPI anchors. scribd.comnih.gov

Aberrant Biogenesis and Release of Cell Wall Proteins

Table 1: Effects of SPT14 Dysfunction on Cell Wall Protein Biogenesis in S. cerevisiae

Cellular Process AffectedObservation in spt14 MutantsReference
GPI Anchor Synthesis (First Step)Defective synthesis of GlcNAc-PI scribd.comnih.gov
Release of Cell Wall Protein Precursors from ERRetarded nih.govbioglyco.com
ER MorphologyProliferation of ER structures nih.gov
Cell Wall Protein LocalizationIncreased secretion into growth medium, reduced incorporation bioglyco.com
Cell Wall Protein LevelNet level in cell wall may not significantly change bioglyco.com
Cell Wall Construction and Growth RateLimited by availability of GPI-dependent proteins bioglyco.com

Transcriptional Abnormalities Associated with this compound Mutations

Mutations in SPT14 have also been linked to transcriptional abnormalities. scribd.comnih.gov The gene was initially identified within a class of SPT genes that were found to suppress phenotypes caused by Ty retrotransposon insertions, often by affecting the transcription of nearby genes. nih.govwindows.net Studies have shown that Spt14p plays a role in the activation of Ty transcription and influences the regulation of other genes, including HIS4 and genes involved in the mating pathway. While Spt14p's primary biochemical function is as a glycosyltransferase in GPI biosynthesis, its impact on transcription is considered likely to be an indirect consequence of the defects in GPI anchoring and subsequent cellular disruptions. nih.govscribd.comnih.gov

Alterations in Inositolphosphoceramide Synthesis

In addition to defects in GPI anchoring and cell wall biogenesis, spt14 mutants exhibit alterations in sphingolipid metabolism, specifically a downregulation of inositolphosphoceramide synthesis. scribd.comnih.gov Inositolphosphoceramides are a class of phosphoinositol-containing sphingolipids found in yeast. The observed reduction in their synthesis in spt14 mutants is suggested to be an indirect effect stemming from the primary defect in GPI anchor synthesis. scribd.comnih.gov This highlights potential crosstalk or regulatory links between GPI biosynthesis and sphingolipid metabolic pathways.

Conditional Mutants and Temperature-Sensitive Phenotypes of this compound

Given that SPT14 is an essential gene, the study of its function and the consequences of its perturbation often relies on the use of conditional mutants. Temperature-sensitive spt14 alleles (also referred to as cwh6 or gpi3 temperature-sensitive mutants) have been instrumental in characterizing the protein's role. These mutants typically exhibit a wild-type phenotype at a permissive temperature but display severe growth defects or lethality at a restrictive (higher) temperature.

Temperature-sensitive spt14 mutants in S. cerevisiae show a range of phenotypes at semi-permissive or restrictive temperatures, including growth defects, cell separation defects, and the previously mentioned transcriptional defects and alterations in sphingolipid biosynthesis. Like other temperature-sensitive mutants affecting the GPI anchor biosynthesis pathway, spt14 mutants can also display cell wall defects and phenotypes similar to those caused by hyperactive Ras signaling, such as filamentous growth and agar (B569324) invasion. The construction of conditional lethal strains, for instance, by placing the SPT14 gene under the control of a regulatable promoter like the GAL1 promoter, allows for controlled depletion of Spt14p and detailed analysis of the resulting phenotypes under specific conditions.

Table 2: Phenotypes of spt14 Temperature-Sensitive Mutants in S. cerevisiae

Phenotype CategorySpecific ObservationsReference
GrowthTemperature-sensitive growth defects or lethality at restrictive temperatures
Cell Morphology/StructureCell separation defects, cell wall defects
MetabolismAlterations in inositolphosphoceramide synthesis scribd.comnih.gov
Transcriptional RegulationDefects in transcription, including Ty elements and other genes scribd.comnih.gov
SignalingPhenotypes similar to hyperactive Ras mutants (e.g., filamentous growth)

Rescue Experiments and Complementation Studies of this compound Function

Rescue experiments and complementation studies are valuable approaches for confirming the role of SPT14 in specific cellular processes and for investigating the functional conservation of Spt14p homologs from other organisms. In S. cerevisiae, the lethality of spt14 null mutations or the conditional phenotypes of temperature-sensitive alleles can be rescued by introducing a functional copy of the SPT14 gene. This genetic complementation confirms that the observed defects are indeed due to the absence or dysfunction of Spt14p. windows.net

Furthermore, heterologous complementation experiments, where a gene from another species is introduced into a yeast mutant to see if it can restore the wild-type phenotype, have been widely used to identify and characterize functional homologs of yeast genes, including those in the GPI biosynthesis pathway like SPT14. Conditional lethal yeast strains, such as those with SPT14 under a regulatable promoter, are particularly useful for such studies, providing a clear growth-based assay for complementation by heterologous genes. While specific detailed examples of heterologous genes rescuing spt14 phenotypes were not extensively detailed in the search results, the principle of using yeast complementation to study GPI pathway genes and their homologs is well-established.

Advanced Methodological Approaches in Spt14 Protein Research

Genetic Screening and Selection Strategies in Saccharomyces cerevisiae for SPT14 Protein Studies

Saccharomyces cerevisiae, or budding yeast, has proven to be a powerful model organism for dissecting the function of the this compound due to its genetic tractability. mdpi.com The initial identification and characterization of the SPT14 gene (also known as CWH6 or GPI3) were facilitated by genetic screens designed to identify suppressors of Ty insertion mutations, hence the name "Suppressor of Ty" (SPT). yeastgenome.orgnih.gov These screens isolated spt14 mutants based on their ability to alter the transcriptional defects caused by the insertion of Ty transposable elements into the regulatory regions of genes like HIS4. nih.gov

Further genetic strategies have involved the creation of conditional alleles, such as temperature-sensitive mutants. wikigenes.org These mutants function normally at a permissive temperature but exhibit a loss-of-function phenotype at a restrictive temperature. This approach has been crucial for studying the essential role of SPT14 in GPI anchor biosynthesis, as complete deletion of the SPT14 gene is lethal. wikigenes.org By shifting temperature-sensitive spt14 mutants to the restrictive temperature, researchers can induce a rapid depletion of functional this compound and observe the immediate cellular consequences, such as defects in the synthesis of N-acetylglucosaminyl phosphatidylinositol (GlcNAc-PI), the first step in GPI anchor synthesis. nih.govnih.gov

Another powerful genetic tool is the yeast two-hybrid system, which can be adapted to screen for protein-protein interactions involving Spt14p. In this system, the this compound would be fused to a DNA-binding domain, while a library of potential interacting proteins is fused to a transcriptional activation domain. A physical interaction between Spt14p and a partner protein would reconstitute a functional transcription factor, driving the expression of a reporter gene and allowing for the selection of positive clones.

Table 1: Genetic Strategies for SPT14 Research in S. cerevisiae

StrategyPrincipleApplication in SPT14 ResearchKey Findings
Suppressor ScreensIdentifying mutations in one gene that reverse the phenotypic effects of a mutation in another gene.Isolation of spt14 mutants that suppress Ty insertion mutations. yeastgenome.orgnih.govEstablished a role for SPT14 in gene expression. nih.gov
Temperature-Sensitive MutantsCreating conditional alleles that are functional at a permissive temperature but non-functional at a restrictive temperature.Studying the essential functions of SPT14 by observing the effects of its inactivation at the restrictive temperature. wikigenes.orgDemonstrated the essential role of SPT14 in GPI anchor biosynthesis. nih.govnih.gov
Yeast Two-HybridDetecting protein-protein interactions by the reconstitution of a functional transcription factor.Screening for proteins that physically interact with Spt14p.Identification of potential regulatory or structural partners of the GPI-GnT complex.

Biochemical Assays for this compound Enzymatic Activity Measurement

A common method to assess this activity involves in vitro assays using microsomal preparations from S. cerevisiae. These preparations contain the endoplasmic reticulum, where the GPI-GnT complex, including Spt14p, is located. nih.gov The assay mixture typically includes these microsomes, the donor substrate UDP-[³H]GlcNAc, and the acceptor substrate PI. The enzymatic reaction is allowed to proceed, and the formation of the radiolabeled product, [³H]GlcNAc-PI, is measured. This can be achieved by extracting the lipids and separating them using thin-layer chromatography (TLC). The radioactivity of the spot corresponding to GlcNAc-PI is then quantified to determine the enzymatic activity.

Another approach involves monitoring the incorporation of radiolabeled precursors into GPI-anchored proteins in whole cells. For instance, cells can be incubated with [³H]inositol, a core component of the GPI anchor. wikigenes.org In wild-type cells, this label will be incorporated into mature GPI-anchored proteins. However, in spt14 mutants with defective GPI-GnT activity, the incorporation of [³H]inositol into proteins is significantly reduced. wikigenes.org

Table 2: Biochemical Assays for GPI-GnT Complex Activity

Assay TypePrincipleSubstratesDetection Method
In Vitro GlcNAc Transferase AssayMeasures the formation of GlcNAc-PI from UDP-GlcNAc and PI by microsomal preparations.UDP-[³H]GlcNAc and PIThin-layer chromatography followed by autoradiography or scintillation counting.
In Vivo [³H]Inositol LabelingMonitors the incorporation of radiolabeled inositol (B14025) into GPI-anchored proteins.[³H]InositolSDS-PAGE and fluorography to visualize labeled proteins.

Proteomic Approaches for Identifying this compound Interacting Partners

Identifying the proteins that interact with Spt14p is crucial for understanding the assembly, regulation, and function of the GPI-GnT complex. Modern proteomic techniques, particularly those based on mass spectrometry, are powerful tools for this purpose. nih.govnih.gov

A widely used method is affinity purification coupled with mass spectrometry (AP-MS). nih.govnih.gov In this approach, a version of the this compound tagged with an affinity handle (e.g., a His-tag, GST-tag, or FLAG-tag) is expressed in yeast cells. The cells are lysed under conditions that preserve protein-protein interactions, and the tagged Spt14p, along with its interacting partners, is selectively isolated from the lysate using affinity chromatography. nih.gov The purified protein complexes are then separated by SDS-PAGE, and the protein bands are excised, digested into peptides, and identified by mass spectrometry. nih.gov This approach has been successfully used to demonstrate that Gpi8p and Gaa1p are components of the GPI transamidase complex that interact with the GPI anchor synthesized by the complex containing Spt14p. nih.gov

Proximity-dependent labeling techniques, such as BioID, offer an alternative for identifying transient or weak interactors. In this method, Spt14p is fused to a promiscuous biotin (B1667282) ligase. When expressed in cells, this fusion protein will biotinylate any proteins that come into its close proximity. The biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.

Table 3: Proteomic Methods for Studying SPT14 Interactions

MethodPrincipleAdvantagesConsiderations
Affinity Purification-Mass Spectrometry (AP-MS)Isolation of a tagged "bait" protein (Spt14p) and its interacting "prey" proteins, followed by mass spectrometry identification. nih.govnih.govIdentifies stable protein complexes.May miss transient or weak interactions; the tag could interfere with protein function or interactions.
Proximity-Dependent Labeling (e.g., BioID)A promiscuous ligase fused to Spt14p biotinylates nearby proteins, which are then purified and identified.Can capture transient and weak interactions in a native cellular environment.Requires careful optimization to avoid non-specific labeling.

Live-Cell Imaging and Fluorescent Tagging of this compound

To understand the spatial and temporal dynamics of the this compound within a living cell, researchers employ live-cell imaging techniques. nih.gov This typically involves tagging the this compound with a fluorescent marker, such as the Green Fluorescent Protein (GFP) or its spectral variants. nih.govrsc.org The gene encoding the fluorescent protein is fused in-frame with the SPT14 gene, creating a chimeric gene that expresses a fluorescently labeled this compound.

The subcellular localization of the Spt14-GFP fusion protein can then be visualized using fluorescence microscopy. emory.edunih.gov As Spt14p is a component of the GPI-GnT complex, which resides in the endoplasmic reticulum (ER), one would expect to observe a characteristic ER localization pattern. This can be confirmed by co-localization studies, where the Spt14-GFP signal is compared with that of a known ER marker protein tagged with a different colored fluorescent protein (e.g., mCherry).

Advanced microscopy techniques, such as Förster Resonance Energy Transfer (FRET), can be used to study protein-protein interactions in live cells. nih.gov By tagging Spt14p with a donor fluorophore and a potential interacting partner with an acceptor fluorophore, FRET will occur if the two proteins are in very close proximity, providing evidence of a direct interaction within the native cellular context. Furthermore, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to study the mobility and dynamics of Spt14p within the ER membrane.

Table 4: Live-Cell Imaging Techniques for SPT14 Research

TechniquePrincipleInformation Gained
Fluorescent Protein Tagging (e.g., GFP)Genetically fusing a fluorescent protein to Spt14p. nih.govrsc.orgSubcellular localization and expression levels.
Co-localizationComparing the spatial distribution of Spt14-GFP with other fluorescently labeled organelle markers.Confirmation of subcellular localization (e.g., in the ER).
Förster Resonance Energy Transfer (FRET)Energy transfer between two fluorophores in close proximity. nih.govIn vivo protein-protein interactions.
Fluorescence Recovery After Photobleaching (FRAP)Measuring the rate of fluorescence recovery in a photobleached region.Protein mobility and dynamics within the ER membrane.

In Vitro Reconstitution of this compound-Containing Complexes

To perform detailed biochemical and structural analyses of the GPI-GnT complex, it is often necessary to reconstitute the complex in vitro from its individual purified components. nih.govnih.gov This approach allows for the study of the complex in a defined system, free from the complexities of the cellular environment.

The first step in in vitro reconstitution is the recombinant expression and purification of each subunit of the GPI-GnT complex, including Spt14p. This is typically done using an expression system such as Escherichia coli, yeast, or insect cells. Each protein is often produced with an affinity tag to facilitate its purification.

Once all the individual subunits are purified, they can be mixed together under specific conditions (e.g., buffer composition, temperature, and lipid environment) to allow for the self-assembly of the complex. nih.gov The formation of the complex can be verified using techniques such as size-exclusion chromatography, native polyacrylamide gel electrophoresis (PAGE), or co-immunoprecipitation. nih.govnih.gov

Table 5: Steps in the In Vitro Reconstitution of the GPI-GnT Complex

StepDescriptionKey Techniques
1. Recombinant Protein ExpressionOverexpression of each subunit of the GPI-GnT complex (including Spt14p) in a suitable host system.Molecular cloning, cell culture, protein expression systems.
2. Protein PurificationIsolation of each subunit to a high degree of purity.Affinity chromatography, ion-exchange chromatography, size-exclusion chromatography.
3. Complex AssemblyMixing the purified subunits under conditions that promote complex formation. nih.govDialysis, co-incubation.
4. Complex VerificationConfirming the formation and integrity of the reconstituted complex.Native PAGE, size-exclusion chromatography, co-immunoprecipitation. nih.govnih.gov
5. Functional and Structural AnalysisCharacterizing the enzymatic activity and structure of the reconstituted complex.Enzyme kinetics assays, X-ray crystallography, cryo-electron microscopy.

Emerging Research Frontiers and Future Directions for Spt14 Protein

Elucidating the Precise Molecular Determinants of SPT14 Protein Substrate Specificity

A fundamental goal in understanding SPT14 function is to determine how it specifically recognizes its two substrates: the sugar donor UDP-GlcNAc and the lipid acceptor phosphatidylinositol (PI). nih.gov Achieving a precise molecular understanding has been challenging due to the difficulty in obtaining high-resolution crystal structures of the large, multi-subunit, membrane-bound GPI-GnT complex.

Future research will likely focus on a combination of structural biology, computational modeling, and biochemical assays. A key objective is to solve the cryo-electron microscopy (cryo-EM) structure of the complete GPI-GnT complex co-crystallized with its substrates. Such a structure would illuminate the architecture of the active site and identify the specific amino acid residues that form contacts with UDP-GlcNAc and PI.

Insights may be drawn from structural studies of other glycosyltransferases, which often utilize a conserved fold for binding the nucleotide-sugar donor, while employing more variable loops to confer specificity for the acceptor substrate. nih.govresearchgate.net Techniques like nuclear magnetic resonance (NMR) spectroscopy could also be employed to study the conformation of substrates when bound to the active site, providing valuable data in the absence of a full crystal structure. nih.gov A critical area of investigation is how SPT14 accommodates the structural diversity of its PI substrate, which can vary in its fatty acid composition.

Table 1: Key Questions and Experimental Approaches for SPT14 Substrate Specificity

Key Research Question Potential Experimental Approach Rationale
Which amino acids form the active site? Cryo-Electron Microscopy (Cryo-EM) of the GPI-GnT complex with bound substrates; Site-directed mutagenesis. To visualize the binding pockets and validate the functional importance of key residues. nih.gov
How does SPT14 recognize UDP-GlcNAc? Structural analysis (Cryo-EM); In vitro enzymatic assays with substrate analogs. To define the specific interactions with the sugar donor, likely involving a conserved structural fold. nih.gov
How is specificity for different PI species achieved? Cell-free reconstitution assays with defined PI species; Lipidomic analysis of GPI precursors. To determine if SPT14 or the GPI-GnT complex has a preference for certain PI lipid structures.

Investigating Regulatory Mechanisms of this compound Activity at the Atomic Level

The activity of SPT14 is not believed to be constitutive but is likely tightly regulated to match the cellular demand for GPI-anchored proteins. This regulation is expected to occur at multiple levels, primarily through its interactions within the seven-protein GPI-GnT complex and potentially via post-translational modifications (PTMs). thermofisher.com

The ultimate frontier in this area is to obtain atomic-resolution structures of the GPI-GnT complex in different functional states (e.g., active, inactive, substrate-bound). The success in determining the cryo-EM structures of the related, multi-subunit GPI-transamidase (GPI-T) complex provides a roadmap for this endeavor. nih.govresearchgate.netresearchgate.net These studies revealed complex regulatory features, such as autoinhibitory loops that are displaced upon substrate binding, a mechanism that may also be relevant for the GPI-GnT complex. pdbj.org

Another major research direction is the identification of PTMs on SPT14 or its associated subunits. wikipedia.org Modifications such as phosphorylation or glycosylation could act as molecular switches to modulate enzyme activity in response to cellular signals. frontiersin.org High-resolution mass spectrometry is a powerful tool for identifying and mapping these modifications on the protein complex. bohrium.com In some fungi, evidence suggests that the subunits of the GPI-GnT complex are subject to transcriptional co-regulation, adding another layer of control that could be investigated in other eukaryotes. nih.gov

Table 2: Potential Regulatory Mechanisms of SPT14 and Investigational Methods

Regulatory Mechanism Method of Investigation Objective
Subunit Interaction Cryo-EM; Cross-linking Mass Spectrometry; Co-immunoprecipitation. To determine the stoichiometry and interface of subunits and understand how they cooperate to control catalytic activity.
Allosteric Regulation In vitro enzymatic assays with potential effectors; Structural analysis. To identify molecules (lipids, metabolites) that bind to sites other than the active site to modulate activity.
Post-Translational Modifications (PTMs) Mass Spectrometry; Western blotting with PTM-specific antibodies. To identify modifications like phosphorylation that could act as on/off switches for SPT14 activity. thermofisher.comfrontiersin.org

Understanding the Interplay between GPI Biosynthesis Mediated by this compound and other Lipid Pathways

The initiation of GPI anchor synthesis by SPT14 is intrinsically linked to the metabolism of other cellular lipids, particularly phosphatidylinositol and sphingolipids. The PI substrate is supplied by cellular lipid synthesis pathways, and the subsequent modification and trafficking of the completed GPI anchor are dependent on the sphingolipid environment.

A significant area of research, particularly in yeast, has revealed a strong functional connection between GPI biosynthesis and ceramide synthesis. Studies have shown that a defect in the SPT14 gene leads to a downregulation of inositolphosphoceramide synthesis, indicating a crosstalk between these pathways. nih.govnih.gov Furthermore, after a protein is attached to the GPI anchor in the endoplasmic reticulum (ER), the anchor's original diacylglycerol lipid moiety is often replaced with a ceramide. nih.govroyalsocietypublishing.org This lipid remodeling is crucial; inhibiting ceramide synthesis specifically impairs the transport of newly made GPI-anchored proteins from the ER to the Golgi apparatus. embopress.orgbohrium.com This is because the exit of these proteins from the ER occurs at specialized, sphingolipid-rich sites. nih.gov

Future research will aim to fully delineate these connections in mammalian cells. It remains to be fully understood how the cell coordinates the flux of precursors between PI synthesis, sphingolipid synthesis, and GPI anchor production. Investigating how the availability of specific PI and ceramide species influences the rate of GPI biosynthesis and subsequent protein trafficking is a key frontier. This research will help to understand how cells maintain lipid homeostasis and coordinate the production of different classes of membrane components.

Exploring Novel Roles of this compound Beyond GPI Anchor Synthesis

The essential and conserved function of SPT14 is its catalytic role in the first step of GPI anchor biosynthesis. nih.govnih.gov However, early genetic studies in yeast identified the SPT14 gene in a screen for "Suppressors of Ty" transposon insertion mutations, which led to an initial hypothesis that it functioned as a transcriptional regulator. nih.gov These studies noted that mutations in spt14 affected the expression of other genes, such as HIS4 and genes involved in the mating pathway. wikigenes.orgnih.gov

However, subsequent research firmly established that SPT14 is the yeast homolog of human PIG-A and is fundamentally required for GPI anchor synthesis. nih.govnih.gov The current scientific consensus is that the observed effects on transcription are likely an indirect consequence of the primary defect in GPI anchoring. nih.govnih.gov The loss of dozens of different GPI-anchored proteins from the cell surface would disrupt numerous signaling and cell-cell interaction pathways, leading to widespread downstream changes in gene expression.

Therefore, the emerging research frontier is not necessarily to find a completely distinct "moonlighting" function for SPT14, but rather to understand the specific downstream consequences of its primary role. Future studies could aim to map the precise signaling pathways that are disrupted by the loss of GPI-anchored proteins, which in turn lead to the transcriptional changes observed in spt14 mutants. This involves dissecting the complex link between the cell surface environment, which is shaped by GPI-anchored proteins, and the regulation of gene expression in the nucleus.

Developing Advanced Experimental Systems for this compound Research

Progress in understanding the complex biology of SPT14 relies heavily on the development of sophisticated experimental tools and models. Future research will be propelled by advancements across several key areas, from in vitro biochemistry to high-throughput screening.

Cell-free systems , which were pivotal in the initial elucidation of the GPI synthesis pathway, continue to be a valuable tool. nih.gov Reconstituting the GPI-GnT complex in a controlled, membrane-based in vitro environment allows for precise biochemical characterization without the complexity of a living cell. nih.gov

A major priority is the development of robust systems for the recombinant expression and purification of the entire multi-subunit GPI-GnT complex. This is a prerequisite for detailed structural analysis by cryo-EM and for in-depth biochemical studies. nih.gov

Genetically engineered cell lines , such as those with a knockout of the PIGA gene, are powerful platforms for studying the effects of GPI deficiency. acs.org A recent innovation is the use of synthetic GPI intermediates to chemically rescue GPI biosynthesis in these knockout cells. This chemical biology approach allows researchers to bypass specific enzymatic steps and probe the downstream events of the pathway. acs.org

Finally, because SPT14 is an essential enzyme, it represents a potential therapeutic target. The development of high-throughput screening (HTS) assays is a critical step toward discovering small molecule inhibitors. h1.conih.gov Such assays could be designed to measure the enzymatic transfer of a labeled GlcNAc to PI, enabling the rapid screening of large chemical libraries for compounds that block SPT14 activity. nih.gov

Table 3: Advanced Experimental Systems for SPT14 Research

Experimental System Application Key Advantage
Cell-Free Synthesis Assays Elucidating reaction mechanisms; Testing substrate analogs. Allows for precise control over reaction components in a simplified environment. nih.gov
Recombinant Protein Expression Structural biology (Cryo-EM); In vitro reconstitution. Provides large quantities of pure protein complex needed for structural and biochemical analysis.
Gene-Edited Cell Lines (e.g., PIGA-KO) Studying the cellular consequences of GPI deficiency; Rescue experiments. Provides a clean genetic background to investigate the function of a single component of the pathway. acs.org
Synthetic GPI Intermediates Chemical rescue of genetic defects; Probing downstream pathway steps. Enables precise biochemical and cellular interrogation of the GPI synthesis pathway. acs.org
High-Throughput Screening (HTS) Discovery of small molecule inhibitors. Allows for the rapid testing of thousands of compounds to identify potential drug leads. nih.gov

Q & A

Q. What is the primary biochemical role of SPT14 in eukaryotic cells?

SPT14 is a catalytic subunit of the UDP-glycosyltransferase in the GPI-GlcNAc transferase (GPI-GnT) complex, which initiates glycosylphosphatidylinositol (GPI) anchor biosynthesis. This involves transferring GlcNAc from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI . Researchers can validate this activity using in vitro enzymatic assays with radiolabeled UDP-GlcNAc and yeast membrane fractions, followed by thin-layer chromatography (TLC) to detect GlcNAc-PI intermediates .

Q. How do yeast models (e.g., Saccharomyces cerevisiae) facilitate the study of SPT14 function?

Yeast knockout strains (e.g., spt14-2) are used to study GPI anchor deficiency phenotypes, such as impaired cell wall integrity and defective protein trafficking. Phenotypic assays include sensitivity to calcofluor white (a chitin-binding dye) and flow cytometry to assess surface expression of GPI-anchored proteins (e.g., Gas1p) . Complementation experiments with wild-type SPT14 or orthologs (e.g., human PIG-A) can confirm functional conservation .

Q. What experimental methods are used to confirm SPT14’s involvement in GPI biosynthesis?

  • Metabolic labeling : Incubate cells with 3H^{3}\text{H}-inositol to track GPI intermediates.
  • Mass spectrometry : Analyze lipid extracts for GlcNAc-PI and downstream GPI precursors.
  • Genetic epistasis : Combine SPT14 mutations with deletions in other GPI pathway genes (e.g., GPI1, GPI2) to map functional dependencies .

Advanced Research Questions

Q. How can contradictory data on SPT14’s genetic interactions be resolved?

SPT14 is classified as an essential gene in yeast but shows context-dependent synthetic lethality. To resolve contradictions:

  • Perform high-throughput synthetic genetic array (SGA) analysis under varying conditions (e.g., nutrient stress).
  • Use conditional knockdown systems (e.g., tetracycline-regulated promoters) to titrate SPT14 expression and identify dosage-sensitive interactors .
  • Cross-reference data with GO term enrichments (e.g., protein transmembrane transporter activity) to contextualize pleiotropic effects .

Q. What structural biology approaches are used to study SPT14’s catalytic mechanism?

  • Cryo-EM : Resolve the architecture of the GPI-GnT complex in native membranes.
  • Site-directed mutagenesis : Target conserved residues (e.g., the UDP-binding pocket) to dissect enzymatic activity.
  • Molecular docking : Screen inhibitors like Jawsamycin (a cyclopropane-containing antifungal) against SPT14’s active site .

Q. How can SPT14 be targeted for antifungal drug development?

  • High-throughput screening : Use yeast deletion strains to identify compounds with selective toxicity against SPT14-deficient pathogens.
  • Murine infection models : Test Jawsamycin’s efficacy against Aspergillus fumigatus by monitoring fungal burden and survival rates.
  • Resistance profiling : Serial passage fungi under sublethal drug concentrations to identify mutations in SPT14 or compensatory pathways .

Q. What systems biology tools are used to map SPT14’s role in GPI-dependent protein trafficking?

  • Quantitative proteomics : Compare membrane protein profiles in wild-type vs. spt14 mutants using SILAC or TMT labeling.
  • Live-cell imaging : Track GFP-tagged GPI-anchored proteins (e.g., Yps1p) to assess mislocalization in real time.
  • Network analysis : Integrate genetic interaction data with protein-protein interaction databases (e.g., BioGRID) to identify co-regulated modules .

Methodological Best Practices

Q. How to optimize experimental design for studying GPI anchor defects in SPT14 mutants?

  • Controls : Include a gpi1Δ strain (blocks GPI synthesis upstream) and a gas1Δ strain (lacks a major GPI-anchored protein) to distinguish primary vs. secondary effects.
  • Time-course assays : Monitor GPI intermediate accumulation at 30-minute intervals post-radiolabeling to capture transient defects .
  • Data normalization : Use internal standards (e.g., 14C^{14}\text{C}-palmitate) to correct for lipid extraction efficiency .

Q. What statistical approaches are recommended for analyzing SPT14-related genetic screens?

  • Benjamini-Hochberg correction : Adjust p-values for multiple testing in genome-wide screens.
  • Hierarchical clustering : Group genes with similar interaction profiles using tools like Cluster 3.0.
  • Enrichment analysis : Apply DAVID or GOrilla to identify overrepresented pathways (e.g., "GPI anchor biosynthetic process") .

Data Interpretation and Validation

Q. How to distinguish between direct and indirect effects of SPT14 dysfunction?

  • Epistasis analysis : Test if suppressing a downstream defect (e.g., adding exogenous inositol) rescues spt14 phenotypes.
  • Biochemical fractionation : Isolate ER/Golgi membranes to confirm SPT14’s localization and activity.
  • CRISPR-Cas9 knock-in : Introduce fluorescent tags (e.g., mNeonGreen) to SPT14 for real-time tracking of complex assembly .

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